

An In-Depth Technical Guide to 1-Ethyl-2-phenyl-1H-indole

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Compound of Interest

Compound Name: 1-Ethyl-2-phenyl-1H-indole

Cat. No.: B080031

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Ethyl-2-phenyl-1H-indole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characterization, safety protocols, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Core Chemical Identity

Chemical Name: **1-Ethyl-2-phenyl-1H-indole**

CAS Number: 13228-39-2[1]

Molecular Formula: C₁₆H₁₅N[1]

Molecular Weight: 221.30 g/mol [1]

Synonyms

This compound is also known by several other names in literature and commercial listings:

- 1-Ethyl-2-phenylindole[1]
- N-Ethyl-2-phenylindole

- 1H-Indole, 1-ethyl-2-phenyl-[2]
- 2-phenyl-1-ethylindole

Structural Representation

The structure of **1-Ethyl-2-phenyl-1H-indole** consists of a central indole core, which is a bicyclic aromatic heterocycle, with an ethyl group attached to the nitrogen atom at position 1 and a phenyl group at position 2.

Caption: Chemical structure of **1-Ethyl-2-phenyl-1H-indole**.

Synthesis and Mechanism

The most common and classical method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.

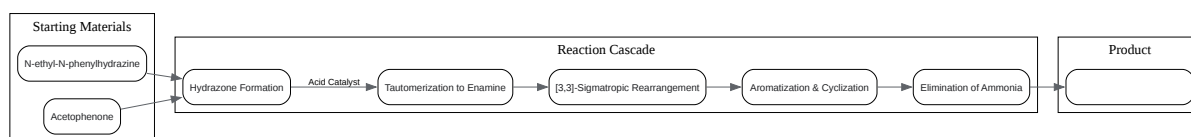
For the synthesis of **1-Ethyl-2-phenyl-1H-indole**, the logical starting materials are N-ethyl-N-phenylhydrazine and acetophenone.

Fischer Indole Synthesis: Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:

- **Hydrazone Formation:** The synthesis begins with the condensation of N-ethyl-N-phenylhydrazine and acetophenone to form the corresponding hydrazone. This is a standard imine formation reaction.
- **Tautomerization:** The hydrazone then tautomerizes to its enamine form.
- **[4][4]-Sigmatropic Rearrangement:** Under acidic conditions, the enamine undergoes a [4][4]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[3]
- **Aromatization and Cyclization:** The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

- Elimination: The final step involves the elimination of ammonia to yield the stable, aromatic indole ring.



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Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole (A Model for 1-Ethyl-2-phenyl-1H-indole)

While a specific protocol for **1-Ethyl-2-phenyl-1H-indole** is not readily available in the provided search results, a well-documented procedure for the closely related 2-phenylindole from acetophenone and phenylhydrazine can be adapted.^[5] The key modification would be the substitution of phenylhydrazine with N-ethyl-N-phenylhydrazine.

Materials:

- N-ethyl-N-phenylhydrazine
- Acetophenone
- Ethanol
- Glacial Acetic Acid
- Polyphosphoric acid or Zinc Chloride (as catalyst)
- Ice

- Ethyl acetate and Hexane (for purification)

Step-by-Step Methodology:

Part 1: Hydrazone Formation

- In a round-bottom flask, dissolve N-ethyl-N-phenylhydrazine and an equimolar amount of acetophenone in ethanol.
- Add a catalytic amount of glacial acetic acid to the mixture.
- Reflux the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture in an ice bath to precipitate the hydrazone.
- Filter the solid product and wash with cold ethanol. The hydrazone can be used in the next step without further purification.

Part 2: Indolization

- In a separate flask, heat polyphosphoric acid (or zinc chloride) to approximately 150-170°C.
- Carefully add the dried hydrazone from the previous step to the hot acid with stirring.
- Maintain the temperature and continue stirring for 30-60 minutes. The color of the mixture will darken.
- Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.
- Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

- Acid Catalyst in Hydrazone Formation: Acetic acid catalyzes the condensation reaction between the hydrazine and the ketone.
- Polyphosphoric Acid/Zinc Chloride in Indolization: A strong Lewis or Brønsted acid is required to facilitate the [4][4]-sigmatropic rearrangement and subsequent cyclization and dehydration steps.[3][6]
- Ice Quenching: Pouring the hot reaction mixture onto ice helps to control the exothermic neutralization process and facilitates the precipitation of the product.
- Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.

Physical and Spectroscopic Data

Physical Properties

Property	Value	Source
Appearance	Yellow crystalline powder	[7]
Melting Point	85-86 °C	[7]
Boiling Point	390.6 °C at 760 mmHg	[7]
Density	1.03 g/cm ³	[7]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.	[8]
LogP	4.25	[2]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy:

While a full spectrum for **1-Ethyl-2-phenyl-1H-indole** is not available in the search results, the expected signals can be predicted based on the structure and data from similar compounds. For instance, the related 1-ethyl-1H-indole-3-carbaldehyde shows a quartet for the ethyl CH₂ group around 4.24 ppm and a triplet for the ethyl CH₃ group around 1.56 ppm.^[4] The aromatic protons of the indole and phenyl rings would appear in the range of 7-8.5 ppm.

¹³C NMR Spectroscopy:

Similarly, based on data for 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group carbons would appear at approximately 41.89 ppm (CH₂) and 15.05 ppm (CH₃).^[4] The numerous aromatic carbons would be found in the 110-140 ppm region.

Mass Spectrometry:

The molecular ion peak (M⁺) would be expected at m/z = 221, corresponding to the molecular weight of the compound.^[1] Common fragmentation patterns for N-alkyl indoles involve the loss of the alkyl group or parts of it.^[9] The fragmentation of the phenyl group is also a possibility. A prominent fragment might be observed at m/z = 206, corresponding to the loss of a methyl group.^[1]

Safety and Handling

A Safety Data Sheet (SDS) for **1-Ethyl-2-phenyl-1H-indole** indicates the following:^[10]

- Hazards: The product is not classified as hazardous. However, as with all chemicals, it should be handled with care. It is noted to be moisture-sensitive.
- First Aid Measures:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.
 - Skin: Wash off immediately with plenty of water.

- Inhalation: Move to fresh air.
- Ingestion: Clean mouth with water and drink plenty of water afterwards.
- Personal Protective Equipment (PPE):
 - Wear appropriate protective gloves, clothing, and eye/face protection.
- Storage:
 - Keep in a dry, cool, and well-ventilated place.
 - Keep the container tightly closed.

Potential Applications in Research and Drug Development

While specific studies on the biological activity of **1-Ethyl-2-phenyl-1H-indole** are not detailed in the provided search results, the 2-phenylindole scaffold is a well-known pharmacophore with a broad range of biological activities.[\[11\]](#)

- Anticancer Activity: Many 2-phenylindole derivatives have been investigated for their potential as anticancer agents.[\[10\]](#)[\[12\]](#) They have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[\[3\]](#)[\[10\]](#)
- Anti-inflammatory Activity: The indole nucleus is also a key component of many anti-inflammatory drugs. Derivatives of 2-phenylindole have been explored for their potential to inhibit inflammatory pathways.[\[13\]](#)[\[14\]](#)
- Other Biological Activities: The broader class of indole derivatives has been shown to possess a wide array of pharmacological properties, including antibacterial, antiviral, and antifungal activities.[\[10\]](#)

The ethyl group at the N-1 position and the phenyl group at the C-2 position of **1-Ethyl-2-phenyl-1H-indole** can be synthetically modified to create a library of novel compounds for screening in various biological assays. This makes it a valuable starting material or intermediate for drug discovery programs.

Conclusion

1-Ethyl-2-phenyl-1H-indole is a readily synthesizable compound with a chemical scaffold that is of significant interest to the fields of medicinal chemistry and drug development. Its preparation via the Fischer indole synthesis is a classic and robust method. While further research is needed to fully elucidate the specific biological activities of this particular derivative, its structural similarity to other known bioactive 2-phenylindoles makes it a promising candidate for further investigation. This guide provides a solid foundation of its chemical properties, synthesis, and safety, enabling researchers to confidently incorporate this compound into their research endeavors.

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